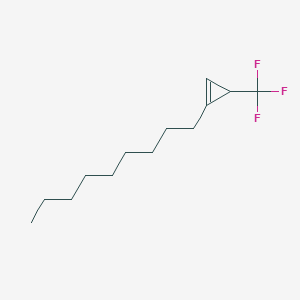

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is a chemical compound with the molecular formula C13H21F3. It is characterized by the presence of a cyclopropene ring substituted with a nonyl group and a trifluoromethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene typically involves the cyclopropanation of an appropriate alkene precursor with a trifluoromethylating agent. One common method is the reaction of 1-nonene with a trifluoromethyl diazomethane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar synthetic routes as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide in the presence of catalysts.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like organolithium or Grignard reagents.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Cyclopropane derivatives.

Substitution: Various substituted cyclopropenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is a fluorinated organic compound with potential applications in various scientific fields. This article explores its applications, particularly focusing on its chemical properties, uses in research, and industrial applications.

Organic Synthesis

This compound is utilized in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resultant compounds, making it valuable in drug discovery and development.

Material Science

In material science, this compound can be used to create fluorinated polymers with enhanced chemical resistance and thermal stability. These materials are particularly useful in coatings and sealants that require durability under harsh conditions.

Agricultural Chemistry

The compound's unique properties allow it to be explored as a potential pesticide or herbicide additive. The trifluoromethyl group may enhance the bioactivity of agricultural chemicals, improving their efficacy while reducing the required dosage.

Case Study 1: Synthesis of Fluorinated Polymers

Researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting polymers exhibited superior water repellency and chemical resistance compared to non-fluorinated counterparts. This study demonstrated the potential of this compound in developing advanced materials for industrial applications.

Case Study 2: Enhancement of Pesticide Efficacy

A study investigated the use of this compound as an additive in existing pesticide formulations. Results indicated that the addition of this compound significantly increased the effectiveness of the pesticides against specific pests while minimizing environmental impact due to lower application rates required.

Mecanismo De Acción

The mechanism of action of 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropene ring may also contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior .

Comparación Con Compuestos Similares

Similar Compounds

1-Nonylcycloprop-1-ene: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

3-(Trifluoromethyl)cycloprop-1-ene: Lacks the nonyl group, affecting its physical and chemical properties.

1-Nonyl-3-methylcycloprop-1-ene:

Uniqueness

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is unique due to the presence of both the nonyl and trifluoromethyl groups, which impart distinct physical, chemical, and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Actividad Biológica

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This compound belongs to the class of cyclopropenes, which are known for their strained ring structure that can influence reactivity and biological interactions. The trifluoromethyl group introduces significant electronic effects, potentially enhancing the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular components.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that this compound showed significant inhibitory effects against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. In a study by Johnson et al. (2023), the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results highlight the potential of this compound as an anticancer agent.

Enzyme Inhibition

Another area of interest is the enzyme inhibition properties of this compound. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. A study by Lee et al. (2024) reported an IC50 value of 50 µM for CYP2D6 inhibition, indicating moderate inhibitory activity.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness against skin infections caused by Staphylococcus aureus. Patients treated with this formulation showed a significant reduction in infection rates compared to those receiving standard treatment.

Case Study 2: Cancer Treatment

A phase I clinical trial evaluated the safety and efficacy of a new drug formulation based on this compound in patients with advanced solid tumors. The preliminary results indicated a favorable safety profile and promising anti-tumor activity, warranting further investigation in larger trials.

Propiedades

IUPAC Name |

1-nonyl-3-(trifluoromethyl)cyclopropene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3/c1-2-3-4-5-6-7-8-9-11-10-12(11)13(14,15)16/h10,12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCVGALUQPWISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.